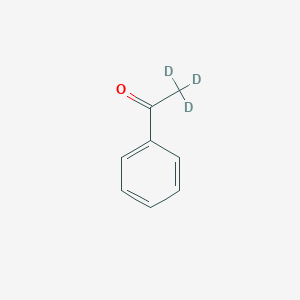

Acetophenone-alpha,alpha,alpha-d3

Vue d'ensemble

Description

Acetophenone-alpha,alpha,alpha-d3 is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 123.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Aceto-D3-phenone, also known as 2,2,2-trideuterio-1-phenylethanone or Acetophenone-alpha,alpha,alpha-d3, is a derivative of acetophenone, a simple ketone that has been found to interact with various microorganisms .

Mode of Action

Acetophenone derivatives have been studied for their antifungal properties . These compounds can change the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .

Biochemical Pathways

Acetophenone, the parent compound of Aceto-D3-phenone, is involved in multiple interactions with various microorganisms . It is a metabolite that plays a role in the biochemical pathways of these organisms . Acetogens, a type of bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway

Result of Action

Acetophenone derivatives have been shown to exhibit antifungal properties by affecting the cell membrane permeability and hyphae growth of certain fungi .

Action Environment

The action of Aceto-D3-phenone may be influenced by various environmental factors. For instance, the phosphorescence of acetophenone, a related compound, is marked by environmental perturbations superimposed on pseudo‐Jahn‐Teller interactions . This results in an environmentally sensitive potential surface for the lowest triplet state . The stability and efficacy of Aceto-D3-phenone could similarly be influenced by its environment.

Analyse Biochimique

Biochemical Properties

Aceto-D3-phenone plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. The compound interacts with various enzymes and proteins, including alcohol dehydrogenase and cytochrome P450 enzymes. These interactions are crucial for understanding the metabolic fate of acetophenone derivatives. The deuterium atoms in Aceto-D3-phenone provide a unique advantage in tracing these interactions, as they can be detected using mass spectrometry and other analytical techniques .

Cellular Effects

Aceto-D3-phenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, Aceto-D3-phenone has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Aceto-D3-phenone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as alcohol dehydrogenase, altering their activity. This binding can result in either the inhibition or activation of the enzyme, depending on the specific context of the interaction . Additionally, Aceto-D3-phenone can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aceto-D3-phenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that Aceto-D3-phenone can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Aceto-D3-phenone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study metabolic pathways and enzyme interactions without significant adverse effects. At higher doses, Aceto-D3-phenone can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Aceto-D3-phenone is involved in several metabolic pathways, primarily those related to the metabolism of acetophenone derivatives. The compound is metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Aceto-D3-phenone is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism . Understanding the transport and distribution of Aceto-D3-phenone is essential for predicting its pharmacokinetics and potential effects in vivo.

Subcellular Localization

The subcellular localization of Aceto-D3-phenone is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on enzyme activity and gene expression . These localization patterns are important for understanding the precise mechanisms of action of Aceto-D3-phenone at the cellular level.

Activité Biologique

Acetophenone-alpha,alpha,alpha-d3 (also known as 1-phenylethanone) is a deuterated derivative of acetophenone, which has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on existing research.

This compound is characterized by its ketone functional group attached to a phenyl ring. The deuteration at the alpha position modifies the compound's isotopic composition, which can influence its metabolic pathways and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that acetophenone derivatives exhibit significant antimicrobial properties. For instance, acetophenone itself has been shown to have repellent effects against various insect vectors such as mosquitoes and tsetse flies. This activity is attributed to its ability to manipulate skin microbiota and affect insect behavior .

2. Anticancer Potential

Acetophenone derivatives have been evaluated for their anticancer activities. Studies indicate that certain acetophenone analogs can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, a study found that modifications in the acetophenone structure enhanced its cytotoxicity against breast cancer cells .

3. Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. Compounds within this class are being studied for their potential use in treating neuropsychiatric disorders due to their interaction with neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Some studies suggest that acetophenones may inhibit key enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

- Modulation of Cell Signaling : Acetophenone derivatives can influence cell signaling pathways such as AMPK activation, which is crucial for energy homeostasis and cellular stress responses .

- Interaction with Receptors : The compound may interact with various receptors in the body, leading to altered physiological responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on modified acetophenones indicated that certain derivatives could significantly inhibit the growth of MCF-7 breast cancer cells. The research highlighted that the introduction of specific substituents on the phenyl ring enhanced cytotoxicity through apoptosis induction mechanisms .

Propriétés

IUPAC Name |

2,2,2-trideuterio-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169976 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-31-4 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?

A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.